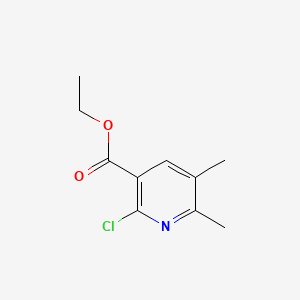

Ethyl 2-chloro-5,6-dimethylnicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-chloro-5,6-dimethylnicotinate is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties :

- Ethyl 2-chloro-5,6-dimethylnicotinate is involved in the synthesis of derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine, which are formed by boiling 2-amino-4,6-dimethylnicotinic acid arylamides with triethyl orthoformate in acetic anhydride. These compounds are obtained through ternary condensation involving ethyl 2-amino-4,6-dimethylnicotinate, triethyl orthoformate, and arylamines (Demina & Konshin, 1992).

- In another study, ethyl 2,6-dimethylnicotinate is used in the preparation of 2, 6-bis(bromomethyl)nicotinic oxazoline, which is further converted into various macrocyclic structures. This synthesis process demonstrates the compound's role in forming complex organic structures (Newkome & Marston, 1983).

Photophysical Applications :

- The compound is utilized in the synthesis of bis-cyclometalated platinum(II) complexes. These complexes, characterized by their photophysical properties, demonstrate the potential of this compound in the development of materials with unique light-absorbing and emitting properties (Fuertes et al., 2012).

Electrochemical Applications :

- In the field of electrochemistry, this compound plays a role in enhancing the performance of dye-sensitized solar cells. The compound is part of a mixed solvent system that contributes to the improvement of cell performance, showcasing its utility in renewable energy technologies (Lee et al., 2010).

Molecular Structure Analysis :

- The compound is also involved in studies focusing on molecular structures. For instance, its derivatives are used in single crystal X-ray structural analysis to understand different polymorphs of organic compounds, demonstrating its utility in advanced structural chemistry (Ramazani et al., 2019).

Propiedades

IUPAC Name |

ethyl 2-chloro-5,6-dimethylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-4-14-10(13)8-5-6(2)7(3)12-9(8)11/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYMGOJIXZADHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675890 |

Source

|

| Record name | Ethyl 2-chloro-5,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-35-1 |

Source

|

| Record name | Ethyl 2-chloro-5,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.